molecular formula C12H14O2 B2464615 3-Benzyloxolane-3-carbaldehyde CAS No. 1936594-60-3

3-Benzyloxolane-3-carbaldehyde

Cat. No.: B2464615
CAS No.: 1936594-60-3
M. Wt: 190.242
InChI Key: IITLJNLKSWVGKV-UHFFFAOYSA-N
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Description

3-Benzyloxolane-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂ It is a derivative of oxolane, featuring a benzyl group and an aldehyde functional group

Scientific Research Applications

3-Benzyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the oxolane, followed by the addition of benzyl bromide to form the benzylated oxolane. The resulting intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyloxolane-3-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Benzyloxolane-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    3-Phenylpropanal: Contains a phenyl group instead of a benzyl group.

    Benzaldehyde: Lacks the oxolane ring structure.

Uniqueness: 3-Benzyloxolane-3-carbaldehyde is unique due to the presence of both the oxolane ring and the benzyl group, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-benzyloxolane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-12(6-7-14-10-12)8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITLJNLKSWVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936594-60-3
Record name 3-benzyloxolane-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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